molecular formula C10H11Cl2NO B8639068 4-(3,5-Dichlorophenyl)morpholine

4-(3,5-Dichlorophenyl)morpholine

Cat. No.: B8639068
M. Wt: 232.10 g/mol
InChI Key: LYNXSBSWRQRULN-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)morpholine is a synthetic organic compound belonging to the class of morpholine derivatives. Morpholines are characterized by a six-membered ring containing both an amine and an ether functional group, which influences their electronic properties and bioavailability . This specific compound features a 3,5-dichlorophenyl substituent, a motif often associated with biological activity in medicinal chemistry. As a versatile chemical building block, it is designed for use in organic synthesis and drug discovery research, particularly in the construction of more complex molecules for screening . Researchers utilize such dichlorophenyl-morpholine compounds in the development of potential therapeutic agents. Scientific literature indicates that structurally similar molecules, featuring dichlorophenyl groups fused with nitrogen-containing heterocycles like oxadiazoles, have demonstrated promising antimicrobial and cytotoxic activities in vitro . The morpholine ring is a common pharmacophore found in various approved pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib, highlighting its significance in designing bioactive molecules . The compound is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)morpholine

InChI

InChI=1S/C10H11Cl2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2

InChI Key

LYNXSBSWRQRULN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogous Derivatives

2-(3,5-Dichlorophenyl)morpholine Oxalate (SS-2929)
  • Structure : Morpholine ring attached to a 3,5-dichlorophenyl group at the 2-position, paired with an oxalate counterion.
  • Properties : Purity 95% (CAS 1171742-97-4) .
  • The oxalate salt enhances solubility, making it more suitable for biological assays.
4-(3,5-Difluorophenyl)morpholine
  • Structure : Fluorine atoms replace chlorines on the phenyl ring (CAS 736991-31-4).
  • Properties : Molecular weight 199.2 g/mol, boiling point 295.9°C (predicted), density 1.236 g/cm³, pKa 3.05 .
  • Comparison : Fluorine’s smaller size and higher electronegativity reduce steric bulk and increase electron-withdrawing effects. This may enhance metabolic stability and bioavailability compared to the dichloro analog.

Piperazine and Sulfonyl Derivatives

{4-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone
  • Structure : Piperazine core with a 3,5-dichloro-2-hydroxyphenylsulfonyl group and furyl ketone .
  • Activity : Exhibits α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibition with low cytotoxicity.
  • Comparison : The piperazine ring’s flexibility and sulfonyl group enhance enzyme binding affinity, contrasting with morpholine’s rigid oxygen-containing ring.

Complex Morpholine Derivatives

2-(3,5-Dichlorophenyl)-4-[2-(methylsulfanyl)benzoyl]morpholine (BJ25917)
  • Structure : Additional 2-(methylsulfanyl)benzoyl substituent on morpholine (CAS 1421489-18-0).
  • Properties: Molecular formula C₁₈H₁₇Cl₂NO₂S (MW 382.3 g/mol) .

Key Data Tables

Table 1. Structural and Physical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
4-(3,5-Dichlorophenyl)morpholine 4-(3,5-Cl₂C₆H₃)-morpholine C₁₀H₁₀Cl₂NO ~220.1 White solid, catalytic precursor
2-(3,5-Dichlorophenyl)morpholine oxalate 2-(3,5-Cl₂C₆H₃)-morpholine + oxalate C₁₂H₁₂Cl₂NO₅ ~328.1 95% purity, enhanced solubility
4-(3,5-Difluorophenyl)morpholine 4-(3,5-F₂C₆H₃)-morpholine C₁₀H₁₁F₂NO 199.2 Predicted bp 295.9°C, pKa 3.05

Preparation Methods

Halogenation of Phenyl Precursors

3,5-Dichlorophenyl derivatives are typically prepared via chlorination of resorcinol or selective halogenation of substituted anilines. For instance, treatment of 3,5-dihydroxybenzene with phosphorus oxychloride (POCl₃) under reflux yields 1,3,5-trichlorobenzene, which is subsequently reduced to 1,3,5-trichlorophenyl intermediates. Alternatively, Ullmann-type coupling can introduce chlorine atoms at the meta positions.

Morpholine Displacement

The halogenated intermediate reacts with morpholine in polar aprotic solvents (e.g., acetone, DMF) under basic conditions. A representative procedure involves:

  • Reactants : 3,5-Dichlorophenyl bromide (1 eq), morpholine (2 eq), K₂CO₃ (2 eq)

  • Conditions : Reflux in acetone (12 h), 80°C

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

Table 1: Optimization of Nucleophilic Substitution Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
AcetoneK₂CO₃801268
DMFCs₂CO₃100872
THFNaH602458

Transition Metal-Catalyzed Amination Methods

Palladium-catalyzed cross-coupling, particularly Buchwald-Hartwig amination, enhances regioselectivity and efficiency. This method is advantageous for electron-deficient aryl halides, such as 3,5-dichlorophenyl substrates.

Buchwald-Hartwig Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : t-BuONa (2 eq)

  • Solvent : Toluene, 110°C, 24 h.

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination. This method achieves yields up to 85%, with reduced byproduct formation compared to SNAr.

Table 2: Catalytic Amination Performance Metrics

Aryl HalideCatalyst SystemYield (%)Purity (%)
3,5-DCl-C₆H₃BrPd(OAc)₂/Xantphos8598
3,5-DCl-C₆H₃IPd(dba)₂/BINAP8297

Microwave-Assisted Synthesis Approaches

Microwave (MW) irradiation significantly accelerates reaction kinetics, enabling rapid synthesis with improved yields.

Single-Step MW Procedure

  • Reactants : 3,5-Dichlorophenyl iodide (1 eq), morpholine (1.2 eq), NaOH (1 eq)

  • Conditions : Ethanol (5 mL), MW irradiation (80°C, 50 W, 2 min).

  • Yield : 92% after recrystallization.

This method eliminates prolonged heating, reducing side reactions such as dehalogenation or N-alkylation.

Characterization and Analytical Techniques

Spectroscopic Data

  • IR (KBr) : 1120 cm⁻¹ (C-O-C morpholine), 1530 cm⁻¹ (C-N triazine), 740 cm⁻¹ (C-Cl).

  • ¹H NMR (CDCl₃) : δ 3.40 (t, 4H, morpholine N-CH₂), 4.01 (t, 4H, morpholine O-CH₂), 7.22–7.72 (m, 3H, aromatic).

  • HRMS : m/z 260.0124 [M+H]⁺ (calc. 260.0128).

Table 3: Comparative Spectral Signatures

TechniqueKey Peaks/ShiftsAssignment
IR1120 cm⁻¹Morpholine C-O-C
¹H NMRδ 3.40 (t), δ 4.01 (t)Morpholine protons
¹³C NMRδ 66.6 (O-CH₂), δ 47.5 (N-CH₂)Morpholine carbons

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

MethodDurationYield (%)Purity (%)Scalability
Nucleophilic Substitution12 h6895High
Buchwald-Hartwig24 h8598Moderate
Microwave2 min9299High

Microwave synthesis outperforms conventional methods in yield and time efficiency, though transition metal catalysis offers superior selectivity for complex substrates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3,5-dichlorophenyl)morpholine with high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-dichlorophenylamine and ethylene oxide under basic conditions. Sodium hydroxide is commonly used as a catalyst to facilitate ring closure of the morpholine moiety . For improved yield, stepwise purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol) are recommended. Reaction monitoring by TLC ensures intermediate purity before final cyclization .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.80 ppm for dichlorophenyl substituents) and morpholine ring protons (δ 3.74–4.23 ppm for CH₂ groups adjacent to oxygen/nitrogen) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, 52.64%; H, 3.83%; N, 4.09%) .
  • HPLC-MS : Detects impurities <1% using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, coupled with LC-MS, identify degradation products. Phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 2.0) are used to assess hydrolytic stability. Oxidative stability is tested using hydrogen peroxide (3% v/v) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for morpholine derivatives in target validation studies?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cellular vs. enzymatic assays). To address this:

  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays for functional activity) .
  • Evaluate stereochemical impacts: Chiral HPLC separates enantiomers for individual activity profiling .
  • Control for off-target effects via siRNA knockdown or competitive inhibitors .

Q. How does the 3,5-dichlorophenyl substituent influence the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • Lipophilicity : The dichlorophenyl group increases logP (~2.8), enhancing membrane permeability but potentially reducing aqueous solubility. This is quantified via shake-flask experiments .
  • Electron-Withdrawing Effects : The Cl substituents stabilize charge-transfer interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms), as shown in molecular docking studies .
  • Metabolic Stability : Microsomal assays (human liver microsomes) reveal CYP3A4-mediated oxidation as a primary metabolic pathway .

Q. What computational approaches are recommended for predicting binding modes of this compound with enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s binding pocket (e.g., κ-opioid receptor) .
  • MD Simulations : GROMACS-based simulations (100 ns) assess ligand-receptor complex stability in explicit solvent .
  • QM/MM Calculations : Evaluate electronic interactions between the dichlorophenyl group and catalytic residues (e.g., DFT at B3LYP/6-31G* level) .

Q. How can researchers design controlled experiments to differentiate between direct target engagement and off-pathway effects?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the morpholine scaffold to crosslink with proximal proteins, followed by pull-down assays and MS identification .
  • Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon ligand binding using SYPRO Orange dye .
  • Kinetic Selectivity Screening : Compare IC₅₀ values across related targets (e.g., kinase panels) to identify off-target inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Strain-Specific Variability : Test against standardized microbial panels (e.g., ATCC strains) under controlled growth conditions (e.g., Mueller-Hinton agar) .
  • Efflux Pump Inhibition : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
  • Biofilm vs. Planktonic Assays : Use crystal violet staining to quantify biofilm disruption independently of growth inhibition .

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